molecular formula C21H29N3O3S2 B2404234 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 946343-22-2

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2404234
CAS No.: 946343-22-2
M. Wt: 435.6
InChI Key: UITHIZVZHNGEMA-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its versatility and is used in various fields, including drug discovery and material synthesis.

Preparation Methods

The synthesis of 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

  • 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

These compounds share similar core structures but differ in their side chains, which can lead to variations in their chemical properties and applications

Properties

IUPAC Name

5-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-3-18-5-7-21(28-18)29(25,26)22-15-20(24-10-12-27-13-11-24)16-4-6-19-17(14-16)8-9-23(19)2/h4-7,14,20,22H,3,8-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHIZVZHNGEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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